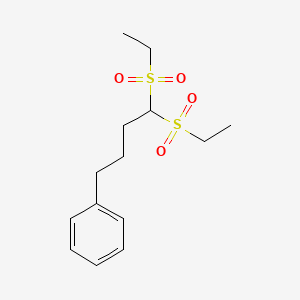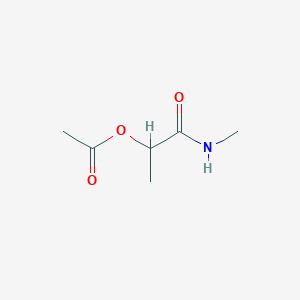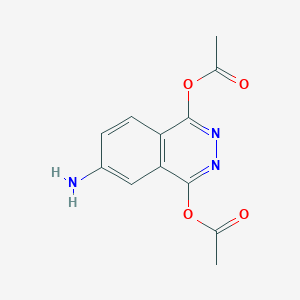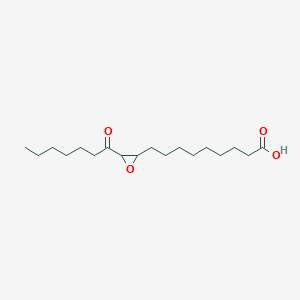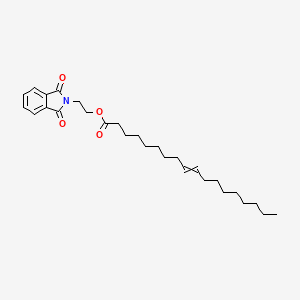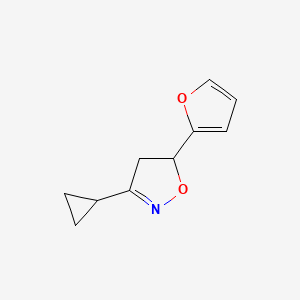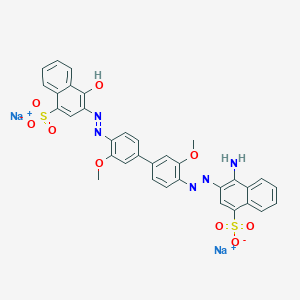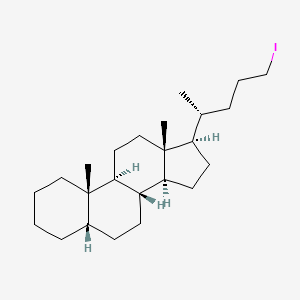
5beta-Cholane, 24-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Cholane, 24-iodo-: is a derivative of the cholane family, characterized by the presence of an iodine atom at the 24th position of the cholane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Cholane, 24-iodo- typically involves the conversion of common bile acids such as chenodeoxycholic acid and ursodeoxycholic acid into the corresponding 5beta-cholane-3,7,24-triol. This is achieved by treatment with ethyl chloroformate in the presence of triethylamine, followed by sodium borohydride reduction. The cholanetriol is then reacted with p-toluenesulfonyl chloride to produce the partially tosylated product, which is subsequently treated with sodium iodide to yield 24-iodo-5beta-cholane-3,7-diol .
Industrial Production Methods: While specific industrial production methods for 5beta-Cholane, 24-iodo- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5beta-Cholane, 24-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 24th position can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide, p-toluenesulfonyl chloride.
Oxidation Reactions: Common oxidizing agents such as dimethyldioxirane.
Reduction Reactions: Sodium borohydride.
Major Products Formed:
Substitution Reactions: Various 24-substituted cholane derivatives.
Oxidation Reactions: Oxo derivatives of 5beta-Cholane.
Reduction Reactions: Hydro derivatives of 5beta-Cholane.
Scientific Research Applications
Chemistry: 5beta-Cholane, 24-iodo- serves as a precursor for the synthesis of novel bile acid derivatives and other steroidal compounds.
Biology and Medicine: The compound is investigated for its role in bile acid metabolism and its interactions with cellular receptors and enzymes.
Industry: In the industrial sector, 5beta-Cholane, 24-iodo- is utilized in the synthesis of materials with specific physicochemical properties, contributing to advancements in material science .
Mechanism of Action
The mechanism of action of 5beta-Cholane, 24-iodo- involves its interaction with various molecular targets, including enzymes and cellular receptors. The iodine atom at the 24th position plays a crucial role in modulating the compound’s reactivity and interactions. The compound’s effects are mediated through pathways involving bile acid metabolism and receptor binding .
Comparison with Similar Compounds
24-Nor-5beta-cholane-3alpha,7alpha,12alpha,23-tetrol: A bile acid derivative with hydroxyl groups at multiple positions.
3beta,12alpha-dihydroxy-5beta-cholan-24-oic acid: A dihydroxy derivative of 5beta-cholane with hydroxyl groups at the 3rd and 12th positions.
Uniqueness: 5beta-Cholane, 24-iodo- is unique due to the presence of the iodine atom at the 24th position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cholane derivatives that lack this specific substitution.
Properties
CAS No. |
3386-31-0 |
|---|---|
Molecular Formula |
C24H41I |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C24H41I/c1-17(7-6-16-25)20-11-12-21-19-10-9-18-8-4-5-14-23(18,2)22(19)13-15-24(20,21)3/h17-22H,4-16H2,1-3H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
HBAQUSMBLAIDOW-OBUPQJQESA-N |
Isomeric SMILES |
C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCCI)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


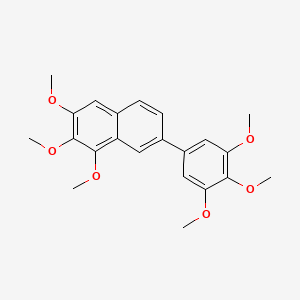
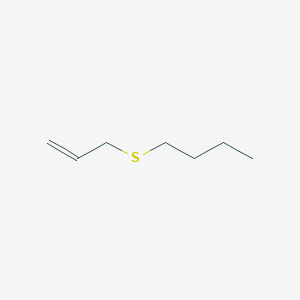

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)

